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Compound of Interest

Compound Name:
N-(4-iodophenyl)-2-

morpholinoacetamide

CAS No.: 270086-77-6

Cat. No.: B2472126 Get Quote

Executive Summary & Application Context
N-(4-iodophenyl)-2-morpholinoacetamide is a functionalized acetamide derivative often

utilized as a pharmacophore scaffold in medicinal chemistry (e.g., for antimicrobial or

anticancer agents) or as a synthetic intermediate for cross-coupling reactions (due to the aryl

iodide).[1]

For the analytical chemist, the primary challenge is not just identifying the molecule, but

differentiating it from its synthetic precursors (4-iodoaniline and 2-chloro-N-(4-

iodophenyl)acetamide) and structural analogs.[1][2] This guide focuses on the diagnostic

spectral evolution—tracking the disappearance of electrophilic linkers and the appearance of

the morpholine ether stretch.[1][2]

Quick Reference: The "Fingerprint" Logic
Target Signal: Strong ether C–O–C stretch (~1110 cm⁻¹) + Secondary Amide I/II.

Contamination Flag: Presence of C–Cl stretch (~700–750 cm⁻¹) indicates unreacted

intermediate.[1]

Identity Confirmation: C–I stretch (~500 cm⁻¹) confirms the halogenated aryl core.
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Synthesis & Spectral Evolution Workflow
To interpret the spectrum accurately, one must understand the structural assembly.[1][2] The

synthesis typically proceeds via a nucleophilic substitution.[1]

Reaction Pathway & Spectral Checkpoints

Precursor A:
4-Iodoaniline

(Primary Amine)

Intermediate:
2-Chloro-N-(4-iodophenyl)acetamide

(Sec. Amide + C-Cl)

+ Chloroacetyl chloride
(-HCl)

Loss of N-H doublet
Gain of Amide I

Target Product:
N-(4-iodophenyl)-2-morpholinoacetamide

(Morpholine Ether + No C-Cl)

+ Morpholine
(-HCl)

Loss of C-Cl
Gain of C-O-C (1110 cm⁻¹)

Click to download full resolution via product page

Figure 1: Spectral evolution pathway.[1] The transition from Intermediate to Final is the critical

QC step, defined by the nucleophilic attack of morpholine displacing the chloride.[1][2]

Detailed Spectral Assignment
The following table contrasts the target molecule against its immediate precursor (the chloro-

acetamide derivative) to facilitate reaction monitoring.

Comparative Peak Table: Product vs. Alternative
(Precursor)
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Functional
Group

Vibration Mode
Target Product

(Morpholino)

Precursor

(Chloro-
intermediate)

Diagnostic Note

Amide A N–H Stretch
3250 – 3290

cm⁻¹ (m)

3260 – 3300

cm⁻¹ (m)

Single sharp

band indicates

secondary

amide.[1][3]

Broadening

suggests H-

bonding.[1]

Alkyl C–H
C–H Stretch

(sp³)

2850 – 2960

cm⁻¹ (m)
~2950 cm⁻¹ (w)

Intensity

Increase: The

morpholine ring

adds 4

methylene

groups,

significantly

boosting this

region.[4]

Amide I C=O Stretch
1660 – 1690

cm⁻¹ (s)

1665 – 1700

cm⁻¹ (s)

The carbonyl

environment is

similar, but

morpholine

substitution may

cause a slight

redshift due to

electronics.[4]

Amide II N–H Bend / C–N
1530 – 1560

cm⁻¹ (s)

1530 – 1550

cm⁻¹ (s)

Characteristic of

secondary

amides (trans-

configuration).[1]

Morpholine C–O–C Stretch 1105 – 1125

cm⁻¹ (s)

ABSENT CRITICAL: This

is the primary

confirmation of
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morpholine

attachment.

Alkyl Halide C–Cl Stretch ABSENT
700 – 780 cm⁻¹

(m)

Presence of this

peak in the

product indicates

incomplete

reaction.

Aryl Halide C–I Stretch
~500 – 530 cm⁻¹

(w)

~500 – 530 cm⁻¹

(w)

Low frequency

fingerprint;

confirms the

iodine is intact.

(Key: s = strong, m = medium, w = weak)

Technical Deep Dive: The "Morpholine Marker"
The most robust identifier for this compound is the morpholine ring vibrations.[1][2] In the

acetamide derivative, the morpholine adopts a chair conformation.[1][2]

Mechanism of Detection
Asymmetric C–O–C Stretch (~1110 cm⁻¹): This is often the strongest peak in the fingerprint

region (excluding the amide bands). It arises from the ether oxygen at the "back" of the

morpholine chair.[1][2]

Symmetric C–N–C Stretch (~1250 cm⁻¹): The tertiary amine nitrogen of the morpholine ring

couples with the methylene linker, creating a band often obscured by the Amide III region but

detectable as a shoulder.[1][2]

Differentiation from 4-Iodoaniline (Starting Material)
If the sample is contaminated with the starting aniline:

Look for: A doublet at 3300–3400 cm⁻¹ (Primary Amine asymmetric/symmetric stretch).

Target: The product has only a singlet (Secondary Amide).
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Look for: N–H scissoring at ~1620 cm⁻¹ (distinct from the Amide I C=O at 1680 cm⁻¹).

Experimental Protocol: High-Fidelity Acquisition
To resolve the low-frequency C–I bands and the specific fingerprint region, the following

protocol is recommended.

Method: KBr Pellet vs. ATR
While ATR (Attenuated Total Reflectance) is convenient, Transmission FTIR (KBr Pellet) is

superior for this specific compound for two reasons:

C–I Detection: The Carbon-Iodine stretch occurs near the detector cutoff for ZnSe ATR

crystals (~600 cm⁻¹).[1] KBr is transparent down to 400 cm⁻¹.[1]

Resolution: Sharp resolution of the Amide I/II bands is critical to distinguish H-bonding

states.[1]

Step-by-Step Procedure
Preparation: Grind 1–2 mg of dry N-(4-iodophenyl)-2-morpholinoacetamide with 100 mg

of spectroscopic grade KBr.

Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc. Note: Ensure the

sample is dry; moisture will obscure the N-H region.[1][2]

Acquisition:

Range: 4000 – 400 cm⁻¹[2][4]

Resolution: 4 cm⁻¹[4]

Scans: 32 (minimum) to reduce noise in the fingerprint region.

Baseline Correction: Apply automatic baseline correction, specifically anchoring at 2200

cm⁻¹ (silent region).

Comparison with Alternative Analytical Methods
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While FTIR is excellent for functional group verification, it has limitations compared to NMR for

this specific molecule.[1][2]

Feature FTIR ¹H NMR Recommendation

Morpholine ID
Detects Ether (C-O-C)

stretch.[1]

Resolves CH₂ triplets

(3.6 ppm & 2.5 ppm).

[1]

NMR is superior for

quantifying

morpholine content.[1]

Iodine Pos.
Indirect (Fingerprint).

[1]

Splitting pattern

(AA'BB' system)

confirms para-

substitution.[1]

NMR confirms

position; FTIR

confirms presence.

Reaction QC
Excellent for detecting

carbonyl formation.[1]
Excellent for purity %.

Use FTIR for quick

"Go/No-Go" synthesis

checks.[1]
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[Link][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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